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Compound of Interest

Compound Name: Chitinovorin B

CAS No.: 95722-76-2

Cat. No.: B1668627 Get Quote

Executive Summary
Chitinovorin B is a third-generation-like 7-formylaminocephem antibiotic. Unlike classical

cephalosporins which often bear a methoxy group at the C-7 position (cephamycins),

Chitinovorin B is distinguished by a 7-formylamino substituent and a complex C-3 side chain

containing a guanidine moiety linked to a dipeptide (L-Ala-L-Ala).

Produced by Flavobacterium chitinovorum (strain PB-5016), this compound exhibits high

stability against beta-lactamases due to the steric hindrance provided by the C-7 modification.

Its biosynthesis represents a convergence of Non-Ribosomal Peptide Synthesis (NRPS) for the

core scaffold and specialized tailoring enzymes for the unique peripheral functionalizations.

Structural Deconstruction & Biosynthetic Logic
To understand the pathway, we must deconstruct the molecule into its three biosynthetic

modules:

The Cephem Core: A standard beta-lactam-dihydrothiazine ring system derived from the

tripeptide precursor

-(L-

-aminoadipyl)-L-cysteinyl-D-valine (LLD-ACV).
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The C-7 Modification: A formylamino group (

) at the

position, replacing the hydrogen or methoxy group found in other cephems.

The C-3 Side Chain: A unique moiety consisting of a guanidine-containing unit linked to an L-

alanyl-L-alanine dipeptide.

Step-by-Step Biosynthetic Pathway
Phase I: Assembly of the Beta-Lactam Core
The initial steps follow the conserved pathway for hydrophilic beta-lactams

(penicillins/cephalosporins).

Step 1: Precursor Condensation (ACV Synthetase)

Enzyme: ACV Synthetase (NRPS).

Substrates: L-

-Aminoadipic acid, L-Cysteine, L-Valine.

Mechanism: ATP-dependent activation of amino acids to thioesters, followed by

condensation and epimerization of Valine.

Product:

-(L-

-aminoadipyl)-L-cysteinyl-D-valine (LLD-ACV).

Step 2: Bicyclic Ring Formation (Isopenicillin N Synthase)

Enzyme: Isopenicillin N Synthase (IPNS).

Mechanism: Oxidative cyclization consuming
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. The "iron-oxo" intermediate abstracts hydrogens to form the beta-lactam (4-membered)
and thiazolidine (5-membered) rings.

Product:Isopenicillin N.

Step 3: Epimerization (IPN Epimerase)

Enzyme: Isopenicillin N epimerase (CefD).

Mechanism: Inversion of the L-

-aminoadipyl side chain to the D-configuration.

Product:Penicillin N.

Step 4: Ring Expansion (Expandase)

Enzyme: Deacetoxycephalosporin C synthase (DAOCS / CefE).

Mechanism: Oxidative ring expansion of the 5-membered thiazolidine ring to the 6-

membered dihydrothiazine ring.

Product:Deacetoxycephalosporin C (DAOC).

Step 5: C-3 Hydroxylation (Hydroxylase)

Enzyme: Deacetoxycephalosporin C hydroxylase (CefF).

Product:Deacetylcephalosporin C (DAC).

Phase II: The Chitinovorin Divergence (Tailoring)
Here, the pathway diverges from standard Cephalosporin C synthesis to generate the unique

Chitinovorin B structure.

Step 6: C-3 Functionalization (Acetylation/Carbamoylation)

Note: In standard pathways, DAC is acetylated. In Chitinovorin, the C-3 position is

eventually occupied by the Guanidine-Ala-Ala chain.
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Hypothesis: An intermediate activation (likely acetylation by CefG) occurs first, creating a

leaving group for the subsequent nucleophilic attack by the complex side chain.

Intermediate:Cephalosporin C (or Deacetylcephalosporin C).

Step 7: C-7 Formylation (The Signature Step)

Unlike Cephamycins (which are

-methoxylated by a methyltransferase), Chitinovorin undergoes

-formylation.

Enzyme: Putative Beta-Lactam Formyltransferase.

Mechanism:

Hydroxylation at C-7 (likely by a dioxygenase similar to CefI).

Transfer of a formyl group (from 10-formyl-tetrahydrofolate) to the

-amino group.

Product:7-Formylamino-cephalosporin intermediate.

Step 8: Assembly and Attachment of the C-3 Side Chain

Side Chain Synthesis: The "Guanidine-L-Ala-L-Ala" moiety is likely assembled by a

standalone NRPS or ligase system.

Substrates: L-Alanine, Arginine (or a guanidine derivative).

Assembly: L-Ala + L-Ala

L-Ala-L-Ala

Guanidine-L-Ala-L-Ala.

Attachment: A transferase enzyme displaces the C-3 substituent (e.g., acetate) of the

cephem core with the hydroxyl/amino group of the pre-assembled side chain.
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Final Product:Chitinovorin B.

Key Enzymatic Data Table
Enzyme
(Function)

Substrate Product Cofactors Mechanism

ACV Synthetase
L-AAA, L-Cys, L-

Val
LLD-ACV ATP, Mg2+

Non-ribosomal

peptide

condensation

IPNS (Cyclase) LLD-ACV Isopenicillin N
Fe2+, O2,

Ascorbate

4-electron

oxidation; Ring

closure

DAOCS

(Expandase)
Penicillin N DAOC

Fe2+, O2,

-KG

Oxidative ring

expansion (5

6 membered)

CefI-like

(Hydroxylase)

Cephalosporin

Core
-Hydroxy-

Cephem

Fe2+, O2,

-KG

Hydroxylation at

C-7 position

Formyltransferas

e
-Hydroxy-

Cephem

-Formylamino-

Cephem
10-Formyl-THF

Formyl group

transfer to C-7

amine

Side-Chain

Ligase

Cephem Core +

Side Chain
Chitinovorin B ATP

Nucleophilic

displacement at

C-3

Pathway Visualization
The following diagram illustrates the flow from primary metabolites to Chitinovorin B,

highlighting the divergence from the canonical Cephalosporin C pathway.
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Canonical Beta-Lactam Core Synthesis
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Figure 1: The biosynthetic pathway of Chitinovorin B, illustrating the core beta-lactam

assembly and the specific tailoring steps (formylation and side-chain attachment).

Experimental Characterization Protocols
To validate this pathway in a laboratory setting, the following self-validating protocols are

recommended.

Protocol A: Isotope Feeding Studies
Objective: Confirm the origin of the C-7 formyl group and the C-3 side chain.

Culture: Grow Flavobacterium chitinovorum in defined medium.

Tracer Addition:

Group 1: Add

-Formate (to track C-7 formyl group).

Group 2: Add

-Alanine (to track C-3 side chain).

Extraction: Harvest supernatant at 72h; extract with solid-phase extraction (SPE) C18

columns.

Analysis: Analyze via LC-MS/MS and

-NMR.

Validation Criteria: Enrichment of the formyl carbon signal in Group 1 and the alanyl amide

nitrogens in Group 2 confirms the biosynthetic origin.

Protocol B: Gene Knockout Validation
Objective: Confirm the essentiality of the formyltransferase.

Targeting: Identify the gene cluster via genome mining (look for cef homologs + a discrete

formyltransferase gene).
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Mutagenesis: Construct a suicide plasmid containing a truncated version of the putative

formyltransferase gene.

Transformation: Introduce into F. chitinovorum via conjugation.

Screening: Select for antibiotic resistance markers (e.g., Erythromycin).

Phenotype Check: Analyze fermentation broth.

Validation Criteria: Accumulation of the de-formyl intermediate (7-amino or 7-hydroxy

analog) and absence of Chitinovorin B confirms the enzyme's function.
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To cite this document: BenchChem. [Biosynthesis Pathway of Chitinovorin B: A Technical
Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668627#biosynthesis-pathway-of-chitinovorin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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